molecular formula C8H9Cl2NO2 B8031505 Methyl 3-amino-5-chlorobenzoate hydrochloride

Methyl 3-amino-5-chlorobenzoate hydrochloride

Cat. No.: B8031505
M. Wt: 222.07 g/mol
InChI Key: ZDCUZWUCJXVKCV-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chlorobenzoate hydrochloride is an organic compound with the molecular formula C8H9Cl2NO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the 3-position and a chlorine atom at the 5-position on the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-chlorobenzoate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-amino-5-chlorobenzoic acid with methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester. The resulting methyl 3-amino-5-chlorobenzoate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification reactions followed by purification processes to ensure high purity and yield. The use of continuous flow reactors and advanced separation techniques, such as crystallization and chromatography, are common in industrial production to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-chlorobenzoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives. Reduction reactions can convert the amino group to other functional groups, such as hydroxylamine.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Reactions: Products include alkylated or acylated derivatives.

    Oxidation Reactions: Products include nitro or hydroxyl derivatives.

    Reduction Reactions: Products include hydroxylamine derivatives.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Methyl 3-amino-5-chlorobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound in biochemical assays.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-5-chlorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-chloro-2-methylbenzoate
  • Methyl 3,4-dichlorobenzoate
  • Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate
  • Methyl 3-chloro-5-methoxybenzoate
  • Methyl 2-amino-5-chloro-4-methoxybenzoate

Uniqueness

Methyl 3-amino-5-chlorobenzoate hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both an amino group and a chlorine atom allows for diverse reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-amino-5-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)5-2-6(9)4-7(10)3-5;/h2-4H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCUZWUCJXVKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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